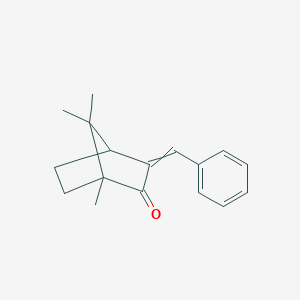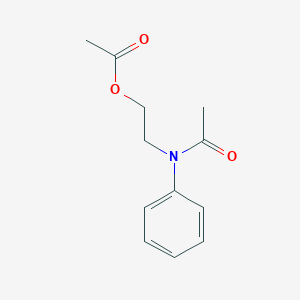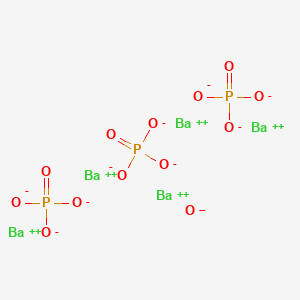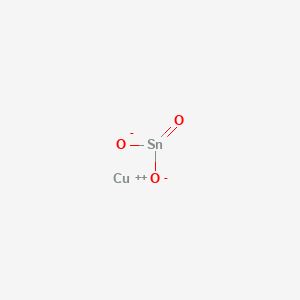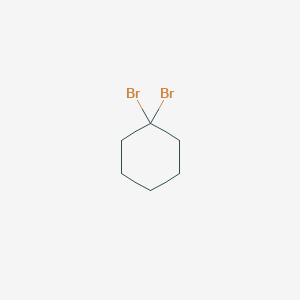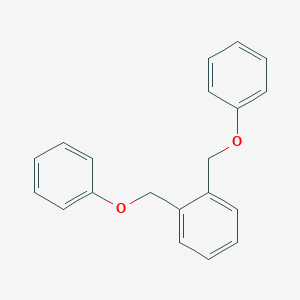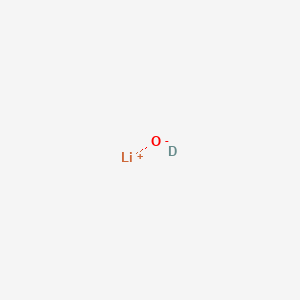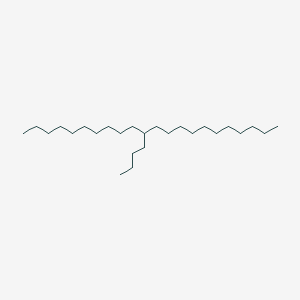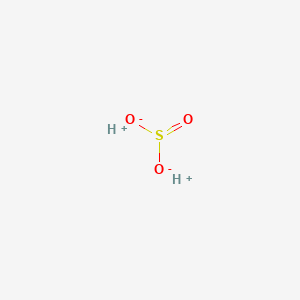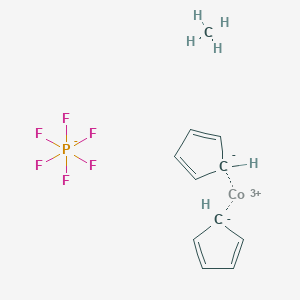![molecular formula C25H21N B076241 13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene CAS No. 10457-58-6](/img/structure/B76241.png)
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene is a polycyclic aromatic hydrocarbon with the molecular formula C25H21N. It is a derivative of dibenz(a,h)acridine, where a butyl group is attached to the 14th position of the acridine ring system. This compound is known for its complex structure, which includes multiple fused aromatic rings and a nitrogen atom within the acridine moiety. The presence of the butyl group introduces steric effects that can influence the compound’s chemical behavior and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene typically involves the alkylation of dibenz(a,h)acridine. One common method is the Friedel-Crafts alkylation, where dibenz(a,h)acridine is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Dibenz(a,h)acridine+Butyl chlorideAlCl3DIBENZ(a,h)ACRIDINE, 14-BUTYL-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced acridine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of 13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the stabilization of the DNA-intercalator complex and interference with cellular processes .
類似化合物との比較
Similar Compounds
Dibenz(a,h)acridine: The parent compound without the butyl group.
Dibenz(a,c)acridine: A structural isomer with a different arrangement of fused rings.
7-Azadibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with a nitrogen atom in the ring system.
Uniqueness
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene is unique due to the presence of the butyl group at the 14th position, which introduces steric effects that can influence its chemical reactivity and interactions with biological molecules. This structural modification can enhance its solubility and alter its pharmacokinetic properties compared to its parent compound .
特性
CAS番号 |
10457-58-6 |
|---|---|
分子式 |
C25H21N |
分子量 |
335.4 g/mol |
IUPAC名 |
13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C25H21N/c1-2-3-10-21-22-15-13-18-9-5-7-12-20(18)25(22)26-23-16-14-17-8-4-6-11-19(17)24(21)23/h4-9,11-16H,2-3,10H2,1H3 |
InChIキー |
JOFFJINKGNRGBE-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |
正規SMILES |
CCCCC1=C2C=CC3=CC=CC=C3C2=NC4=C1C5=CC=CC=C5C=C4 |
| 10457-58-6 | |
同義語 |
14-Butyldibenz[a,h]acridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
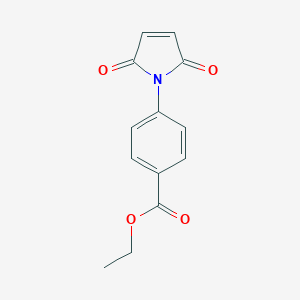
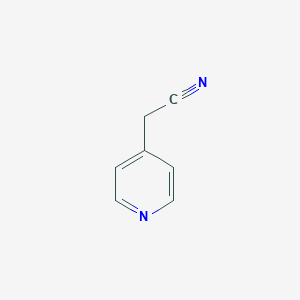
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
